molecular formula C18H16N2O B2895600 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 956783-07-6

1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2895600
CAS No.: 956783-07-6
M. Wt: 276.339
InChI Key: DXDSVGUXUANIKU-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based chemical building block of significant interest in medicinal chemistry and pharmaceutical research . The pyrazole scaffold is recognized as a potent medicinal framework with a broad spectrum of biological activities . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Research indicates that 1,3-substituted pyrazole derivatives, particularly those with specific substitutions, are investigated for their potential anti-inflammatory and immunosuppressive properties . Some studies suggest that such compounds can act as inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), a key enzyme involved in inflammatory and autoimmune diseases, making them valuable for immunological research . As a carbaldehyde, this compound is a versatile precursor for further chemical transformations, enabling the synthesis of a diverse array of more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzyl-3-(4-methylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-14-7-9-16(10-8-14)18-17(13-21)12-20(19-18)11-15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDSVGUXUANIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of benzylhydrazine with 4-methylbenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential antimicrobial and antioxidant activities. It has shown activity against various bacterial and fungal strains.

    Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. The compound’s anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like PI3K/Akt and MAPK.

Comparison with Similar Compounds

Structural and Electronic Modifications

The biological and chemical properties of pyrazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Compound Substituents Key Structural Features Impact on Properties
Target: 1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde N1: Benzyl; C3: 4-methylphenyl Electron-donating methyl group enhances aromatic stability; benzyl group increases lipophilicity. Potential for improved bioavailability and metabolic stability compared to simpler analogs.
1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c) N1: Benzoyl; C3: 4-methoxyphenyl Methoxy group (strong electron donor) enhances antioxidant activity. Exhibited superior antioxidant (IC₅₀: ~12 μM in DPPH assay) and anti-inflammatory activity vs. diclofenac sodium.
1-Benzyl-1H-pyrazole-4-carbaldehyde N1: Benzyl; C3: H Simpler structure lacking C3 substituent. Reduced steric hindrance may lower target specificity but improve synthetic accessibility.
1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde N1: H; C3: 3-fluorophenyl Fluorine’s electronegativity alters electronic distribution. May enhance binding to electron-deficient biological targets (e.g., kinases).
1-Benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde C3: Benzodioxepin Bulky benzodioxepin group increases molecular weight and complexity. Likely impacts solubility and pharmacokinetics; potential CNS activity due to lipophilicity.

Physicochemical and Spectral Characteristics

  • IR Spectroscopy : Aldehyde C-H stretch (~2762–2798 cm⁻¹) and C=O stretch (~1600–1670 cm⁻¹) are consistent across analogs .
  • NMR : Pyrazole ring protons resonate at δ 6.2–9.5 ppm, with aldehyde protons appearing as singlets near δ 9.1–9.7 .
  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., 4c: m/z 306 [M⁺]) .

Commercial Availability and Cost

  • 1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde : Priced at $325/g (1 g) .
  • 1-Benzyl-3-(benzodioxepin)-1H-pyrazole-4-carbaldehyde : $970/5 g .
  • Simpler analogs (e.g., 1-benzyl-1H-pyrazole-4-carbaldehyde) : Lower cost due to fewer synthetic steps .

Biological Activity

1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by recent research findings and data.

Chemical Structure and Synthesis

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its synthesis often involves the Vilsmeier-Haack reaction, which provides a straightforward pathway for creating various pyrazole derivatives. The structure can be represented as follows:

C16H16N2O\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in disrupting cell membranes and inhibiting essential enzymes.

Table 1: Antimicrobial Activity Data

MicroorganismInhibition Zone (mm)Reference
Bacillus cereus7.5 ± 0.6
Staphylococcus aureus25 ± 2.0
Escherichia coliNo activity

The compound's mechanism involves damaging microbial cell integrity, which contributes to its effectiveness as an antimicrobial agent.

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and hydroxyl radical scavenging methods. Compounds derived from it have shown significant antioxidant activity, comparable to standard antioxidants.

Table 2: Antioxidant Activity Results

CompoundDPPH Scavenging (%)Hydroxyl Radical Scavenging (%)Reference
4c85%75%
4e80%70%

These results suggest that the presence of electron-donating groups enhances the antioxidant capacity of the pyrazole derivatives.

3. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation markers. The anti-inflammatory effects are significant when compared to standard drugs like diclofenac sodium.

Table 3: Anti-inflammatory Activity Comparison

CompoundIC50 (μg/mL)Standard (Diclofenac Sodium) IC50 (μg/mL)
4c54.6554.65
4e60.56

This inhibition of COX enzymes suggests potential therapeutic applications in treating inflammatory diseases.

4. Anticancer Activity

The anticancer properties of pyrazole derivatives have garnered attention due to their ability to induce apoptosis in cancer cells. Studies show that compounds similar to this compound can enhance caspase activity and affect cell cycle progression in various cancer cell lines.

Table 4: Anticancer Activity Data

Cell LineApoptosis Induction (%) at 10 μMReference
MDA-MB-231 (Breast Cancer)40.76 - 52.03
HepG2 (Liver Cancer)Significant inhibition observed

The ability of these compounds to induce morphological changes and enhance apoptotic markers indicates their potential as anticancer agents.

Q & A

Q. Key Considerations :

  • Solvent choice (polar aprotic vs. protic) impacts reaction efficiency.
  • Temperature control is critical to avoid side reactions like over-oxidation.

Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aldehyde proton resonance (δ 9.8–10.2 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings, critical for understanding electronic conjugation .
  • Mass Spectrometry : High-resolution MS validates molecular weight (theoretical: ~316.4 g/mol) and fragmentation patterns.

Q. Table 1: Representative Crystallographic Data

ParameterValue (Å/°)Source
C=O Bond Length1.21
Benzyl-Phenyl Dihedral15.3°

Basic: What biological activities have been reported for this compound?

Methodological Answer:
Initial studies highlight antimicrobial and anticancer potential:

  • Antimicrobial Assays : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC = 8–32 µg/mL) .
  • Anticancer Screening : Evaluated in MTT assays against HeLa cells (IC₅₀ = 12.5 µM), linked to apoptosis induction via caspase-3 activation .

Q. Limitations :

  • Activity varies with substituent electronic effects (e.g., electron-withdrawing groups enhance potency) .

Advanced: How do structural modifications influence its pharmacological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Benzyl Group : Enhances lipophilicity, improving membrane permeability .
  • 4-Methylphenyl Substitution : Electron-donating methyl groups stabilize π-π stacking with target enzymes (e.g., COX-2) .
  • Aldehyde Functionalization : Enables Schiff base formation for targeted drug delivery .

Q. Table 2: SAR Trends

ModificationBiological ImpactSource
Bromine at R₁↑ Antiviral Activity
Methoxy at R₂↓ Cytotoxicity

Advanced: How can researchers resolve contradictions in reported biological data?

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions : Varying pH or serum content alters compound stability. Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Cell Line Variability : Use isogenic cell panels to control for genetic background effects .
  • Metabolic Stability : Perform liver microsome assays to assess degradation rates .

Advanced: What strategies optimize multi-step synthesis yields?

Methodological Answer:

  • Step 1 (Formylation) : Use DMF/POCl₃ at 0–5°C to minimize byproducts .
  • Step 2 (Benzylation) : Employ Pd(OAc)₂ catalysis for C–N coupling (yield >75%) .
  • Purification : Gradient column chromatography (hexane:EtOAc) isolates the aldehyde with >95% purity .

Q. Critical Parameters :

  • Moisture-sensitive intermediates require anhydrous conditions.
  • Monitor reaction progress via TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc).

Advanced: How can the aldehyde group be leveraged for further functionalization?

Methodological Answer:
The aldehyde serves as a handle for:

  • Schiff Base Formation : React with primary amines (e.g., aniline) to generate imine-linked prodrugs .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
  • Reduction : NaBH₄ reduces the aldehyde to a hydroxymethyl group for solubility enhancement .

Advanced: What role does X-ray crystallography play in drug design for this compound?

Methodological Answer:
Crystallographic data informs:

  • Binding Mode Analysis : Resolve interactions with target proteins (e.g., hydrogen bonding with kinase active sites) .
  • Polymorphism Screening : Identify stable crystal forms for formulation .
  • Electronic Effects : Quantify substituent-induced distortions in the pyrazole ring .

Case Study : Co-crystallization with COX-2 revealed a key hydrogen bond between the aldehyde and Arg120, guiding analog design .

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